4,4'-Diiodo-3,3'-dimethylbiphenyl

Description

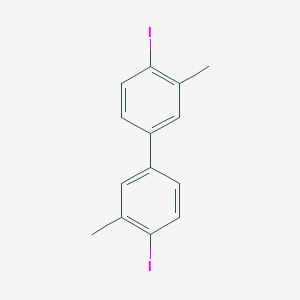

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-4-(4-iodo-3-methylphenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWXEMYZGWXIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624766 | |

| Record name | 4,4'-Diiodo-3,3'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-27-9 | |

| Record name | 4,4'-Diiodo-3,3'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4â??-diiodo-3,3â??-dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic techniques are invaluable for confirming the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.

While specific, peer-reviewed ¹H and ¹³C NMR spectra for 4,4'-Diiodo-3,3'-dimethylbiphenyl were not found in the searched literature, the expected spectral features can be predicted based on the structure and data from similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical due to the C₂ symmetry of the molecule. The aromatic region would likely show a set of signals corresponding to the protons on the biphenyl (B1667301) core. The methyl protons would give rise to a singlet, with its chemical shift influenced by the electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would also reflect the molecular symmetry. Distinct signals would be expected for the carbon atoms of the methyl groups, the iodine-bearing carbons, the methyl-substituted carbons, the unsubstituted aromatic carbons, and the carbons at the biphenyl linkage. The chemical shifts of the carbon atoms directly bonded to iodine would be significantly affected by the heavy atom effect.

For comparison, the ¹H and ¹³C NMR data for the parent compound, 4,4'-dimethylbiphenyl (B165725), are presented below.

Table 2: NMR Data for 4,4'-dimethylbiphenyl.

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.47 (d), 7.22 (d), 2.37 (s) |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit several key absorption bands:

Aromatic C-H Stretching: Aromatic carbon-hydrogen stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups attached to the biphenyl rings will show characteristic stretching vibrations in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

Methyl C-H Bending: The bending vibrations of the methyl groups are expected to be observed around 1465 cm⁻¹ (asymmetrical) and 1380 cm⁻¹ (symmetrical).

Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the C-H bonds on the substituted benzene (B151609) rings are sensitive to the substitution pattern and typically appear in the 900-675 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to be found in the far-infrared region, typically around 500-600 cm⁻¹.

These predicted absorption frequencies provide a foundational understanding of the vibrational modes within the this compound molecule.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Methyl) | Stretching | 2975-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Methyl C-H | Bending | ~1465 and ~1380 |

| Aromatic C-H | Out-of-Plane Bending | 900-675 |

| C-I | Stretching | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In biphenyl systems, the primary electronic transition of interest is the π → π* transition, which is sensitive to the planarity of the biphenyl rings and the nature of the substituents.

For biphenyl itself, a strong absorption band (the K-band) is observed around 250 nm, which is attributed to the π → π* transition of the conjugated system. The position and intensity of this band are highly dependent on the dihedral angle between the two phenyl rings. Increased coplanarity leads to a bathochromic (red) shift and an increase in molar absorptivity.

| Compound Family | Typical λmax (nm) | Electronic Transition | Effect of Substitution |

| Biphenyl | ~250 | π → π | Baseline for comparison. |

| 3,3'-Dimethylbiphenyl (B1664587) | <250 | π → π | Hypsochromic shift due to increased dihedral angle. |

| 4,4'-Dihalobiphenyl | Variable | π → π | Halogen substitution can cause bathochromic or hypsochromic shifts depending on the specific halogen and its electronic effects. |

| This compound | Predicted <250 | π → π | The combined steric hindrance from the methyl groups is expected to dominate, leading to a hypsochromic shift. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 434.06 g/mol .

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be observed at m/z 434. The presence of two iodine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments.

The fragmentation of halogenated biphenyls under electron ionization is well-documented. Common fragmentation pathways for this compound would likely include:

Loss of an Iodine Atom: A prominent fragment would be expected at [M-I]⁺, corresponding to the loss of one iodine atom.

Loss of a Methyl Group: Fragmentation involving the cleavage of a methyl group would result in a peak at [M-CH₃]⁺.

Loss of Both Iodine Atoms: A fragment corresponding to the biphenyl core with methyl groups, [M-2I]⁺, may also be observed.

Cleavage of the Biphenyl Bond: Fission of the bond connecting the two phenyl rings could lead to fragments corresponding to the individual substituted benzene rings.

The relative abundances of these fragment ions provide valuable information for confirming the structure of the molecule.

| Ion | m/z (calculated) | Description |

| [C₁₄H₁₂I₂]⁺ | 434 | Molecular Ion (M⁺) |

| [C₁₄H₁₂I]⁺ | 307 | Loss of one iodine atom |

| [C₁₃H₉I₂]⁺ | 419 | Loss of a methyl group |

| [C₁₄H₁₂]⁺ | 180 | Loss of both iodine atoms |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides a powerful framework for understanding the structural and electronic properties of molecules at an atomic level. These methods are particularly valuable for studying complex systems like this compound, where experimental data may be limited.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. DFT calculations can be employed to determine the most stable conformation (optimized geometry) of this compound.

For substituted biphenyls, the dihedral angle between the two phenyl rings is a critical geometric parameter. In this compound, the steric repulsion between the methyl groups at the 3 and 3' positions is expected to force the molecule into a non-planar conformation. DFT calculations for 3,3'-dihalogenated biphenyls have shown that these molecules typically have a double minimum potential energy surface with respect to the dihedral angle, with energy minima around 45° and 135°. A similar behavior is anticipated for this compound, where the optimized geometry would feature a significantly twisted biphenyl core.

DFT calculations can also provide insights into various electronic properties, such as the dipole moment, polarizability, and the distribution of electron density within the molecule.

Molecular Orbital Analysis (HOMO-LUMO) for Electronic Behavior Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the π-system of the biphenyl rings, while the LUMO will also be a π-type orbital. The HOMO-LUMO gap can be calculated using DFT methods. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. The substituents on the biphenyl rings will influence the energies of the HOMO and LUMO and thus the magnitude of the energy gap. The electron-donating methyl groups and the electron-withdrawing (by induction) but also polarizable iodine atoms will both affect the electronic structure.

| Parameter | Significance | Predicted Trend for this compound |

| HOMO Energy | Electron donating ability | Influenced by the π-system and substituents. |

| LUMO Energy | Electron accepting ability | Influenced by the π-system and substituents. |

| HOMO-LUMO Gap | Chemical reactivity and stability | Expected to be significant, indicating a relatively stable molecule. The exact value would require specific DFT calculations. |

Conformational Dynamics and Energetics of the Biphenyl System

The biphenyl system is not rigid, and the two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. This rotation is associated with an energy barrier. The study of the conformational dynamics and energetics of this compound involves mapping the potential energy surface as a function of the dihedral angle.

Theoretical studies on 3,3'-disubstituted biphenyls have shown that the rotational barrier is influenced by the size and nature of the substituents. For 3,3'-dihalogenated biphenyls, the potential energy surface typically shows two minima corresponding to the syn and anti conformations, and two transition states at 0° (planar) and 90° (perpendicular). The energy barrier for rotation is the energy difference between the minimum energy conformation and the highest energy transition state.

Quantum Chemical Analysis of Vibrational Frequencies

A comprehensive understanding of the molecular vibrations of this compound is crucial for its structural characterization and the interpretation of its spectroscopic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting and analyzing the vibrational frequencies of molecules. This approach allows for the assignment of specific vibrational modes to the experimentally observed peaks in Fourier-transform infrared (FT-IR) and Raman spectra.

While specific experimental and theoretical studies on the vibrational frequencies of this compound are not extensively available in the cited literature, the general methodology for such an analysis is well-established. The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by the calculation of the harmonic vibrational frequencies. The results of these calculations provide a theoretical vibrational spectrum that can be compared with experimental data.

The theoretical analysis yields crucial information, including the infrared intensities and Raman activities of the vibrational modes. This allows for a detailed assignment of the fundamental vibrational modes of the molecule. For a molecule with the complexity of this compound, with its C-H, C-C, C-I, and methyl group vibrations, a detailed theoretical analysis is indispensable for a precise interpretation of its vibrational spectra.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical methods, thereby improving the agreement with experimental values. The potential energy distribution (PED) analysis is also commonly employed to provide a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration.

Based on the functional groups present in this compound, the following vibrational modes are expected to be characteristic:

Table 1: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| In-plane bending | 1300 - 1000 | |

| Out-of-plane bending | 900 - 675 | |

| Methyl (CH₃) | Asymmetric stretching | ~2960 |

| Symmetric stretching | ~2870 | |

| Asymmetric bending | ~1450 | |

| Symmetric bending | ~1375 | |

| Aromatic C-C | Stretching | 1600 - 1400 |

| C-I | Stretching | 600 - 500 |

A detailed quantum chemical analysis would provide the precise frequencies and assignments for these and all other vibrational modes of this compound, offering deep insights into its molecular structure and bonding.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving Iodine Atoms

The iodine atoms of 4,4'-Diiodo-3,3'-dimethylbiphenyl are susceptible to nucleophilic substitution, primarily through metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, being the weakest among carbon-halogen bonds, makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. harvard.edu

Ullmann Coupling: This classic copper-catalyzed reaction is used for the synthesis of symmetric biaryls from aryl halides. organic-chemistry.org In the context of this compound, it can undergo intramolecular or intermolecular coupling. While intramolecular coupling is not possible, it can react with other aryl halides or nucleophiles in an Ullmann-type reaction. The mechanism generally involves the oxidative addition of the aryl iodide to a Cu(I) species, followed by reductive elimination to form the coupled product. organic-chemistry.orgnih.gov Modern Ullmann reactions can be performed under milder conditions, sometimes assisted by ligands like N,N-dimethylglycine, which facilitate the coupling of aryl iodides and bromides at lower temperatures. researchgate.net

Suzuki Coupling: A more versatile and widely used method for forming C-C bonds is the palladium-catalyzed Suzuki reaction. harvard.edu this compound can be coupled with a variety of organoboron reagents (e.g., boronic acids or esters) to generate more complex, unsymmetrical biaryl structures or polymers. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination. harvard.edu The reactivity of the leaving group in Suzuki couplings follows the order I > Br > Cl, making diiodo compounds highly reactive substrates. harvard.edu

| Reaction | Catalyst/Reagents | Product Type | Mechanistic Notes |

| Ullmann Coupling | Copper (Cu) | Symmetric or asymmetric biaryls, ethers, amines | Involves Cu(I)/Cu(III) catalytic cycle; oxidative addition and reductive elimination. organic-chemistry.orgnih.govnih.gov |

| Suzuki Coupling | Palladium (Pd) catalyst, Base | Unsymmetrical biaryls, polyarylenes | Involves Pd(0)/Pd(II) catalytic cycle; oxidative addition, transmetalation, and reductive elimination. harvard.edu |

Oxidative and Reductive Transformations of the Biphenyl (B1667301) Moiety

Beyond the substitution of its iodine atoms, the this compound scaffold can undergo transformations involving the biphenyl core or the substituents.

Oxidative Transformations: The biphenyl core itself is relatively stable to oxidation, but the methyl groups can be oxidized under certain conditions. For instance, the related compound 4,4'-dimethylbiphenyl (B165725) can be oxidized to dimethyl biphenyl-4,4'-dicarboxylate, suggesting that the methyl groups on the diiodo-analogue could potentially be converted to carboxylic acids. jraic.com Furthermore, the iodine atoms can be oxidized. Aryl iodides can be converted to hypervalent iodine compounds like aryliodine(III) dichlorides using oxidizing agents such as hydrogen peroxide in the presence of an acid. nih.gov This transformation opens up a different avenue of reactivity for the molecule. Studies on the microbial oxidation of substituted biphenyls have shown that the electronic character of substituents influences the rate and products of oxidation, with ring hydroxylation being a possible pathway. nih.govnih.gov

Reductive Transformations: The carbon-iodine bonds are the most likely sites for reduction. Aryl iodides can be hydrogenolyzed (the iodine atom replaced by a hydrogen atom) using various reducing agents. Reagents like lithium aluminum hydride in THF or sodium hydride have been shown to reduce aryl iodides effectively. acs.orgacs.org A more recent method involves using 2-propanol as the reductant with a radical initiator, which can reduce aryl iodides and bromides with high functional group tolerance via a single-electron transfer (SET) mechanism. organic-chemistry.org Photoexcited radical anions have also been demonstrated to reduce aryl halides. nih.gov

Electrophilic Aromatic Substitution Reactivity

Further functionalization of the aromatic rings of this compound can be achieved through electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the existing methyl and iodo substituents.

Methyl Group (-CH₃): This is a weakly activating group that donates electron density to the ring primarily through an inductive effect. It is an ortho, para-director. libretexts.org

Iodine (-I): As a halogen, iodine is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. youtube.comyoutube.com

In this compound, each ring has a methyl group and an iodine atom in a meta relationship to each other. The positions open for substitution are C2, C5, and C6. The directing effects of the two substituents must be considered:

The methyl group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. Since C4 is already substituted with iodine, it directs to C2 and C6.

The iodine atom at C4 directs to the C3 and C5 positions. As C3 is substituted, it directs to C5.

Combining these effects, the C2, C5, and C6 positions are all activated to some degree. The C6 position is ortho to the activating methyl group and meta to the deactivating iodo group. The C2 position is also ortho to the methyl group but is sterically hindered by the adjacent ring. The C5 position is ortho to the deactivating iodo group and meta to the activating methyl group. Therefore, substitution is most likely to occur at the C6 position, which is activated by the methyl group and less sterically hindered. Reactions like nitration or further halogenation would likely yield the 6-substituted derivative as the major product. organicchemistrytutor.com Powerful iodinating agents are often required for deactivated aromatic compounds. researchgate.netorganic-chemistry.org

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₃ | Alkyl | Weakly Activating | ortho, para |

| -I | Halogen | Weakly Deactivating | ortho, para youtube.comyoutube.com |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: As discussed, regioselectivity in electrophilic aromatic substitution is determined by the interplay of the electronic and steric effects of the methyl and iodo groups, likely favoring substitution at the C6 position. In nucleophilic substitutions, such as Suzuki or Ullmann couplings, the reaction is regioselective for the carbon atoms attached to the iodine leaving groups (C4 and C4'). If reaction conditions are controlled, it may be possible to achieve selective monosubstitution, leaving one iodine atom available for subsequent, different transformations.

Stereoselectivity: The most significant stereochemical feature of this compound is atropisomerism. The presence of substituents at the 3 and 3' positions (the methyl groups) can hinder the free rotation around the biphenyl C-C single bond. chemistryviews.org If the steric barrier to rotation is large enough, the molecule can exist as a pair of stable, non-superimposable mirror-image conformers (enantiomers). Chemical transformations can be influenced by this axial chirality. For example, using a chiral catalyst or auxiliary in a coupling reaction could, in principle, favor the formation of one atropisomer over the other, leading to a diastereoselective or enantioselective synthesis.

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

The outcome of many chemical reactions can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the product that is formed fastest (via the lowest activation energy pathway) will predominate. This product is not necessarily the most stable one. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, where the initial reactions are reversible, the product distribution will reflect the thermodynamic stability of the products. The most stable product will be the major one, regardless of the activation energy required to form it. masterorganicchemistry.comstackexchange.com

In the context of this compound, these principles are relevant to its various reactions. For instance, in electrophilic substitution, different substitution patterns (e.g., at C2, C5, or C6) may have different activation energies and product stabilities. By adjusting the reaction temperature, it might be possible to favor one isomer over others. rsc.orgrsc.org

Mechanistic studies of Ullmann-type reactions have evolved, with recent investigations providing evidence for pathways involving Cu(III) intermediates formed via oxidative addition. nih.govacs.orgresearchgate.net Kinetic studies, such as reaction progress kinetic analysis, are crucial for comparing the efficacy of different catalysts and ligands, and for understanding catalyst deactivation pathways. acs.org Similarly, detailed mechanistic studies of on-surface Ullmann couplings have elucidated the roles of the metal surface in stabilizing radical intermediates and facilitating C-C bond formation. acs.org For this compound, kinetic and thermodynamic studies would be essential for optimizing reaction conditions to achieve selective mono- or di-functionalization and for understanding the mechanistic details of its coupling and substitution reactions.

Applications in Advanced Materials Science and Engineering

Role as a Building Block for Complex Organic Molecules and Architectures

4,4'-Diiodo-3,3'-dimethylbiphenyl is fundamentally recognized as an organic building block, a class of small, functional molecules used for the bottom-up assembly of more complex molecular structures. acs.orgresearchgate.net The utility of this compound lies in the two iodine atoms positioned at the 4 and 4' carbons of the biphenyl (B1667301) system. These iodine sites are highly susceptible to substitution and are ideal reactive handles for carbon-carbon bond-forming reactions.

The most prominent application in this context is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org In a typical Suzuki reaction, the diiodo-biphenyl compound can be reacted with a variety of organoboron reagents (like boronic acids or esters) to create larger, conjugated systems. libretexts.org This allows for the precise construction of complex molecules, such as extended biaryls, oligo-arylenes, and the foundational monomers for polymerization. The 3,3'-dimethyl groups on the biphenyl core provide increased solubility for the resulting molecules in organic solvents and can influence the final three-dimensional structure by inducing a twist in the biphenyl system.

This modular approach enables chemists to design and synthesize a vast array of tailored molecules with specific functionalities, making this compound a crucial component in the toolbox of synthetic organic and materials chemistry. acs.orgresearchgate.net

**5.2. Polymeric Materials Synthesis and Characterization

The structural features of this compound make it an excellent starting material for the synthesis of high-performance polymers with specialized properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. Specialty polyimides are developed by carefully selecting the dianhydride and diamine monomers. While not a direct monomer itself, this compound serves as a key precursor for crafting custom monomers used in polyimide synthesis. core.ac.uk

Through cross-coupling reactions, the iodo groups can be converted into other functional groups. For example, it can be transformed into a novel diamine or a dicarboxylic acid (which can then be cyclized to a dianhydride). These newly synthesized monomers, containing the 3,3'-dimethylbiphenyl (B1664587) core, can then be polymerized. Research has shown that incorporating ortho-methyl substituents into the diamine portion of a polyimide can disrupt chain packing, which in turn enhances properties like gas permeability. rsc.org This makes polyimides derived from 3,3'-dimethylbiphenyl-based monomers potentially valuable for applications such as gas separation membranes. The synthesis of polyimides typically involves a two-step process where a poly(amic acid) intermediate is first formed, followed by a chemical or thermal imidization to yield the final polyimide. rsc.org

Liquid Crystalline Polymers (LCPs) are materials that exhibit properties between those of a conventional liquid and a solid crystal. wikipedia.org Their unique molecular order allows for exceptional properties like high strength, stiffness, and thermal stability. mdpi.comnih.gov The key to a polymer exhibiting liquid crystallinity is the presence of rigid, rod-like units known as mesogens.

The rigid aromatic structure of the biphenyl moiety makes it a common and effective mesogen. wikipedia.orgresearchgate.net By incorporating the 3,3'-dimethylbiphenyl unit, derived from this compound, into a polymer backbone, it is possible to synthesize thermotropic LCPs. The diiodo functionality allows for its polymerization via coupling reactions, forming the rigid main chain of the LCP. The properties of the resulting LCP can be tuned by introducing flexible spacers between the rigid biphenyl mesogens, which affects the melting temperature and the type of liquid crystal phase formed (e.g., nematic or smectic). wikipedia.orgresearchgate.net The ability to create novel LCPs with tailored transition temperatures and mechanical properties makes this a significant area of materials research. mdpi.com

Table 1: Comparison of LCP Processing Temperatures This interactive table showcases typical melting temperatures for different types of Liquid Crystalline Polymers.

| LCP Type | Typical Melting Temperature (°C) | Primary Monomers (Examples) |

| Low-Temp LCP | ~280 °C | p-HBA, Naphthalene-based units |

| High-Temp LCP | ~330 °C | p-HBA, 4,4′-Biphenol, Terephthalic acid |

Data derived from a study on 3D-printing of LCPs. mdpi.com

Optoelectronic Material Applications

Derivatives of this compound have shown considerable promise in the development of materials for optoelectronic devices, where the interaction between light and electrical fields is central.

In devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), hole transporting materials (HTMs) are essential for efficiently moving positive charge carriers (holes) to the electrode. nih.gov Biphenyl derivatives are frequently used as the core of HTMs due to their good electrochemical stability and charge-carrying capabilities. elsevierpure.com

This compound is an ideal starting point for synthesizing advanced HTMs. The iodine atoms can be substituted with electron-donating triphenylamine (B166846) or carbazole (B46965) units through reactions like Buchwald-Hartwig amination. nih.govfrontiersin.org This creates larger, star-shaped or linear conjugated molecules with high hole mobility. Research has demonstrated that tetra-substituted biphenyl derivatives can exhibit excellent thermal properties and high luminance efficiencies in OLED devices. elsevierpure.com For perovskite solar cells, novel HTMs based on functionalized biphenyl cores are being explored to replace more expensive materials, with studies showing that the molecular structure directly influences the power conversion efficiency and stability of the device. sci-hub.se

Table 2: Properties of Biphenyl-Based Hole Transporting Materials (HTMs) This table presents data on the performance of various HTMs, highlighting the impact of molecular structure.

| HTM | Core Structure | Key Substituents | Hole Mobility (cm²/Vs) | Device Efficiency (PCE) |

| NPB (Commercial) | Biphenyl | Naphthylphenyl amine | ~2.0 x 10⁻⁴ | Reference |

| T1N | Biphenyl | Tetra-naphthylphenyl amine | Not specified | - |

| M1N | Biphenyl | Naphthylphenyl amine, Methoxy | Not specified | ~147% of NPB |

| TOP-HTM 3 | Benzene (B151609) (X-shaped) | Vinyl triarylamine | 3.1 x 10⁻⁴ | 16.6% (additive-free) |

| Spiro-OMeTAD | Spirobifluorene | Di-p-methoxyphenylamine | 2.8 x 10⁻⁴ | Reference |

Data compiled from studies on HTMs for OLEDs and PSCs. elsevierpure.comsci-hub.se

Nonlinear optical (NLO) materials are substances whose optical properties (like refractive index or absorption coefficient) change with the intensity of incident light. These materials are crucial for applications in optical switching, frequency conversion, and optical limiting. Organic conjugated molecules and polymers are of great interest for their strong NLO responses. researchgate.net

Polymers and complex molecules derived from this compound are promising candidates for NLO applications. The extended π-conjugation that can be achieved by polymerizing this building block is a key requirement for third-order NLO activity. researchgate.net For instance, a study on a thiophene-based polymer containing biphenyl units demonstrated strong optical limiting behavior attributed to a three-photon absorption process. researchgate.net Furthermore, the presence of heavy atoms like iodine in a molecular structure can enhance NLO properties. researchgate.net A study of a metal-organic framework containing polyiodide anions showed that its NLO activity changed significantly upon the release of iodine, highlighting the role of the halogen. acs.org This suggests that conjugated polymers synthesized from this compound could exhibit interesting NLO properties, which could be further tuned by the choice of co-monomer used in the polymerization.

Fabrication of Advanced Membranes for Separation Technologies (via derivatives)

Derivatives of this compound serve as crucial monomers in the synthesis of Polymers of Intrinsic Microporosity (PIMs). The rigidity and contorted nature of the biphenyl unit, further accentuated by the presence of ortho-methyl groups, prevent efficient chain packing in the solid state. This inefficient packing results in the formation of a significant amount of interconnected free volume, or microporosity, within the polymer matrix. This intrinsic porosity is fundamental to the membrane's ability to separate gases and other small molecules based on size and shape.

The fabrication process typically involves the polymerization of a derivative of this compound with other suitable comonomers to create a high molecular weight polymer. This polymer is then dissolved in an appropriate solvent to form a casting solution. Subsequently, a thin, uniform membrane is fabricated via techniques such as solution casting or spin coating, followed by a carefully controlled solvent evaporation process. The resulting membrane's morphology and performance are highly dependent on the specific polymer structure, the casting solvent, and the thermal history of the membrane.

Research Findings

Recent research has explored the synthesis of novel polyimides and other polymers from derivatives of this compound for gas separation applications. These studies have demonstrated that the incorporation of the 3,3'-dimethylbiphenyl moiety into the polymer backbone can significantly enhance the permeability of the resulting membranes to various gases, including CO₂, O₂, N₂, and CH₄. The methyl groups not only contribute to the contorted structure but can also influence the polymer's solubility and processability.

While specific data on membranes derived exclusively from this compound is not extensively available in open literature, the principles of PIMs and the documented effects of methyl-substituted biphenyl units provide a strong basis for their potential in separation technologies. The general findings indicate that such polymers exhibit a favorable trade-off between permeability and selectivity, which are the two key performance indicators for a separation membrane.

To illustrate the potential performance, the following interactive data table presents typical gas separation data for a Polymer of Intrinsic Microporosity (PIM) that incorporates structural elements similar to those derived from this compound.

Table 1: Representative Gas Permeability and Selectivity Data for a PIM Membrane

| Gas Pair | Permeability of More Permeable Gas (Barrer) | Ideal Selectivity (α) |

| O₂/N₂ | 150 | 4.5 |

| CO₂/N₂ | 600 | 20 |

| CO₂/CH₄ | 550 | 18 |

| H₂/N₂ | 800 | 25 |

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). The data presented is illustrative and based on typical performance of PIMs with similar structural motifs.

The research in this area continues to focus on the synthesis of new monomers derived from this compound and the optimization of polymerization and membrane fabrication conditions to further improve the separation performance. The goal is to develop membranes with higher permeability and selectivity, as well as enhanced mechanical and chemical stability for long-term industrial applications.

Catalysis and Ligand Design in Organometallic Chemistry

Role as a Ligand Scaffold in Transition Metal Complexes

The rigid backbone of 4,4'-Diiodo-3,3'-dimethylbiphenyl makes it an excellent scaffold for the construction of specialized ligands for transition metal complexes. This rigidity helps to create a well-defined coordination sphere around the metal center, which is crucial for achieving high selectivity in catalytic reactions. The methyl groups at the 3 and 3' positions introduce steric bulk, which can influence the geometry of the resulting metal complex and the accessibility of the catalytic site. mdpi.com

Furthermore, the iodine atoms at the 4 and 4' positions are not merely passive substituents. Their ability to participate in halogen bonding and other non-covalent interactions can play a role in the secondary coordination sphere, potentially influencing the stability and reactivity of the complex. nih.gov The presence of these heavy atoms can also be exploited for the synthesis of more complex ligand architectures through further functionalization. For instance, the carbon-iodine bonds can be readily converted to other functional groups, allowing for the introduction of phosphine (B1218219), amine, or other coordinating moieties to create bidentate or polydentate ligands. This synthetic versatility makes this compound a valuable precursor for a diverse range of ligand systems.

Application in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govlookchem.com Iodoaromatics, such as this compound, are particularly effective substrates in these reactions due to the high reactivity of the carbon-iodine bond. rsc.org This compound can participate in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgorganic-chemistry.orgorganic-chemistry.org

In the context of Suzuki-Miyaura coupling, this compound can be reacted with organoboron reagents in the presence of a palladium catalyst and a base to form more complex biaryl structures. libretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) center, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of two iodo groups allows for sequential or double cross-coupling reactions, providing a pathway to synthesize extended conjugated systems or polymeric materials.

Similarly, in the Heck reaction, this diiodo-dimethylbiphenyl can be coupled with alkenes to form substituted styrenes or stilbenes. wikipedia.orgnih.govyoutube.com The reaction mechanism also involves a palladium catalytic cycle, with the aryl iodide undergoing oxidative addition, followed by migratory insertion of the alkene and β-hydride elimination. nih.gov The high reactivity of the C-I bond in this compound makes it a suitable substrate for these transformations, often allowing for milder reaction conditions compared to the corresponding bromo or chloro derivatives. nih.gov

The utility of this compound extends to other cross-coupling reactions as well. For example, it can be used in Sonogashira couplings with terminal alkynes to produce diarylalkynes, which are valuable building blocks in materials science and medicinal chemistry. The versatility of this compound in these reactions underscores its importance as a key intermediate in the synthesis of a wide range of organic molecules.

Exploration of Heavy-Atom Catalysis Potential

The presence of heavy iodine atoms in this compound opens up the possibility of its use in heavy-atom catalysis. The "heavy-atom effect" refers to the ability of heavy atoms to enhance the rate of intersystem crossing, a process that can be beneficial in certain catalytic cycles, particularly those involving changes in spin state. While this area is still developing, the unique electronic properties of iodinated organic compounds make them intriguing candidates for such applications.

Furthermore, the iodine atoms can act as Lewis bases, forming halogen bonds with other species in the reaction mixture. This can influence the reaction pathway and selectivity by pre-organizing the substrates or stabilizing transition states. In the context of palladium catalysis, it has been shown that iodide ions can bridge binuclear palladium complexes, leading to enhanced catalytic activity. nih.gov This suggests that the iodo-substituents on the biphenyl (B1667301) scaffold could play a direct role in the catalytic cycle, beyond simply being a good leaving group.

The potential for this compound to act as a catalyst or co-catalyst in reactions such as C-H activation or oxidative coupling is an area ripe for exploration. The combination of the rigid biphenyl backbone and the reactive iodine atoms could lead to the development of novel catalytic systems with unique reactivity and selectivity.

Development of Chiral Ligands based on the Biphenyl Backbone for Asymmetric Catalysis

The biphenyl backbone is a privileged scaffold for the design of chiral ligands for asymmetric catalysis. nih.gov The axial chirality arising from restricted rotation around the biphenyl C-C bond can be exploited to create a chiral environment around a metal center, enabling enantioselective transformations. scbt.com While this compound itself is not chiral, it serves as a valuable starting material for the synthesis of chiral ligands.

The synthesis of chiral ligands from this precursor typically involves the resolution of a racemic mixture or an asymmetric synthesis strategy. For example, the iodo groups can be replaced with phosphine moieties to create chiral diphosphine ligands, which are widely used in asymmetric hydrogenation and other enantioselective reactions. nih.gov The methyl groups at the 3 and 3' positions play a crucial role in controlling the dihedral angle of the biphenyl unit, which in turn influences the stereochemical outcome of the catalyzed reaction. nih.gov

A variety of chiral ligands based on substituted biphenyls have been developed and successfully applied in asymmetric catalysis. chimia.chscispace.comrsc.org These include ligands with C2 symmetry, such as bisoxazolines and phosphinooxazolines (PHOX), which have proven to be highly effective in a range of metal-catalyzed reactions. chimia.chscispace.comnih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for a specific substrate or reaction. chimia.ch The development of new chiral ligands derived from this compound holds the potential to further expand the scope and efficiency of asymmetric catalysis. google.comrsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 7583-27-9 | scbt.comcymitquimica.comtcichemicals.com |

| Molecular Formula | C₁₄H₁₂I₂ | scbt.comcymitquimica.com |

| Molecular Weight | 434.06 g/mol | scbt.comcymitquimica.com |

| Appearance | Light orange to yellow to green powder to crystal | cymitquimica.comtcichemicals.com |

| Purity | >98.0% (GC) | cymitquimica.comtcichemicals.com |

Exploration of Biological and Biomedical Relevance

Investigation of Potential Biological Activities (comparative studies)

Direct comparative studies on the biological activities of 4,4'-Diiodo-3,3'-dimethylbiphenyl are not extensively documented in publicly available literature. However, the biological relevance of this compound can be inferred by examining related iodinated and methylated biphenyl (B1667301) structures.

For instance, iodinated biphenyls, in general, have been noted for their potential as X-ray contrast media, a critical application in medical diagnostics. The high atomic number of iodine provides the necessary radiopacity for imaging. A structurally similar compound, 4,4'-Diiodo-3,3'-dimethoxybiphenyl, has been synthesized and its crystal structure analyzed, with the broader class of iodinated biphenyls showing promise in this area. nih.gov

Furthermore, isomers of diiodobiphenyl have been investigated for their potential to modulate biological pathways. For example, 3,4'-Diiodobiphenyl has been explored for its potential anticancer properties, stemming from its ability to influence gene expression by modulating thyroid hormone receptors. While this activity is specific to a different isomer, it highlights the potential for diiodobiphenyls to interact with significant biological targets.

The presence of methyl groups can also influence biological activity, often by enhancing solubility in lipids and affecting metabolic stability. The biological activities of polychlorinated biphenyls (PCBs) are well-documented, with their neurotoxic effects being a subject of extensive study. nih.gov While this compound is not a PCB, the study of halogenated and alkylated biphenyls provides a framework for understanding how such substitutions can impact biological systems.

Interactive Table: Comparative Biological Insights of Related Biphenyls

| Compound | Potential/Studied Biological Relevance | Reference |

|---|---|---|

| 4,4'-Diiodo-3,3'-dimethoxybiphenyl | Prospect as X-ray contrast media. nih.gov | nih.gov |

| 3,4'-Diiodobiphenyl | Potential anticancer properties via modulation of thyroid hormone receptors. |

Role as a Precursor in Pharmaceutical Synthesis and Drug Development

The primary role of this compound in a biomedical context is likely as a chemical building block or precursor for the synthesis of more complex, biologically active molecules. scbt.comcymitquimica.com The two iodine atoms on the biphenyl core are excellent leaving groups for various cross-coupling reactions, most notably the Suzuki coupling reaction.

The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a powerful tool in medicinal chemistry for constructing carbon-carbon bonds. This makes diiodobiphenyls valuable starting materials for creating a diverse library of biphenyl derivatives. By sequentially replacing the iodine atoms with different functional groups, chemists can synthesize a wide array of compounds to be screened for biological activity.

While specific examples of pharmaceuticals synthesized directly from this compound are not readily found in the literature, the general utility of dihalogenated biphenyls in drug discovery is well-established. For example, the synthesis of biaryl mannosides as FimH antagonists, which are being investigated for treating urinary tract infections, heavily relies on Suzuki coupling of halogenated phenyl mannosides. nih.gov This illustrates the type of therapeutic development where a precursor like this compound could be employed.

Research into Bioactive Derivatives and Structure-Activity Relationships

Research into the bioactive derivatives of this compound is an area ripe for exploration. The process of modifying a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. The structure of this compound offers several positions for chemical modification.

The iodine atoms can be substituted with a variety of functional groups through cross-coupling reactions, as mentioned previously. This could include the introduction of amides, esters, or heterocyclic rings, which are common functionalities in many approved drugs. For instance, the optimization of biphenyl mannosides involved creating amide derivatives to improve tissue penetration and half-life. nih.gov

Furthermore, the methyl groups could potentially be oxidized to carboxylic acids, which can then be converted to a range of other functional groups. The resulting dicarboxylic acid, 4,4'-biphenyl dicarboxylic acid, is a known precursor in the production of polyesters and liquid crystal polymers, highlighting the chemical versatility of the dimethylbiphenyl core. nih.govgoogle.com

Structure-activity relationship (SAR) studies would be crucial in this context. By systematically altering the structure of this compound and assessing the biological activity of the resulting derivatives, researchers could identify key structural features required for a desired therapeutic effect. For example, studies on 3,4,5-trihydroxypiperidines and their derivatives have shown that N- and O-alkylation can lead to highly selective glycosidase inhibitors with immunosuppressant and antibacterial activities. nih.gov A similar systematic approach could be applied to derivatives of this compound.

Studies on Interactions with Biomolecules and Cellular Systems

Direct studies on the interaction of this compound with specific biomolecules or cellular systems are not prominent in the scientific literature. However, based on the behavior of analogous compounds, some potential interactions can be hypothesized as areas for future research.

The interaction of halogenated biphenyls with nuclear receptors is a known phenomenon. As previously noted, the isomer 3,4'-Diiodobiphenyl is being investigated for its interaction with thyroid hormone receptors. Given the structural similarities, it would be plausible to investigate whether this compound or its metabolites could also interact with these or other nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which is a common target for halogenated aromatic hydrocarbons.

Furthermore, metabolites of polychlorinated biphenyls, specifically hydroxylated PCBs (OH-PCBs), have been shown to be high-affinity ligands for the thyroid hormone transport protein transthyretin (TTR). nih.gov It is conceivable that metabolic processes could lead to the hydroxylation of this compound, and these hydroxylated metabolites might then interact with proteins like TTR, potentially disrupting normal physiological processes. nih.gov

The cellular effects of this compound remain to be elucidated. Future research could involve screening this compound against various cell lines to assess for cytotoxicity, proliferation effects, or other cellular responses. Such studies would be the first step in determining any potential therapeutic or toxicological profile.

Comparative Studies with Analogous Biphenyl Derivatives

Structural and Electronic Property Comparisons with Other Halogenated Biphenyls (e.g., dibromo, dichloro)

The structural and electronic properties of 4,4'-diiodo-3,3'-dimethylbiphenyl are significantly influenced by the nature of the halogen substituents. When compared with its analogous dibromo and dichloro derivatives, clear trends emerge based on the fundamental properties of the halogens (Iodine, Bromine, Chlorine).

Structural Properties: The primary structural parameters affected are the carbon-halogen (C-X) bond length and the dihedral angle between the two phenyl rings. The C-X bond length increases with the size of the halogen atom, following the trend C-Cl < C-Br < C-I. This is a direct consequence of the increasing atomic radius down the halogen group.

The substitution pattern also impacts the conformation of the biphenyl (B1667301) system. In di-ortho-substituted halogenated biphenyls, the dihedral angle between the phenyl rings increases significantly with the size of the halogen to minimize steric hindrance. For instance, the torsion angle in di-ortho-substituted biphenyls has been observed to increase from 58.4° for fluorine to 69.2° for chlorine, and up to 84.8° for bromine. scivisionpub.com While this compound has halogen substitution at the para-position, the principles of steric influence remain relevant, though less pronounced in controlling the inter-ring twist compared to ortho-substitution. The methyl groups at the 3 and 3' positions are the primary drivers of the non-planar conformation in this specific series.

Electronic Properties: Electronic properties are governed by the electronegativity and polarizability of the halogen. Electronegativity decreases down the group (Cl > Br > I), while polarizability increases (Cl < Br < I).

Electronegativity: Chlorine, being the most electronegative, exerts the strongest inductive electron-withdrawing effect on the phenyl ring. This effect diminishes for bromine and is weakest for iodine.

Polarizability: Iodine has the largest and most diffuse electron cloud, making it the most polarizable. This high polarizability makes the C-I bond weaker and more susceptible to cleavage in chemical reactions.

Bond Strength: The C-X bond dissociation energy is a critical factor in the reactivity of these compounds. It decreases significantly down the group, with the C-I bond being the weakest and the C-Cl bond being the strongest. This trend is a key determinant of the comparative reactivity profiles.

| Property | 4,4'-Dichloro-3,3'-dimethylbiphenyl | 4,4'-Dibromo-3,3'-dimethylbiphenyl (B1592312) | This compound |

|---|---|---|---|

| Halogen Atomic Radius (pm) | 60 | 114 | 133 |

| C-X Bond Length (Å, approx.) | ~1.74 | ~1.90 | ~2.10 |

| Electronegativity (Pauling Scale) | 3.16 | 2.96 | 2.66 |

| C-X Bond Dissociation Energy (kJ/mol) | ~400 (Chlorobenzene) | ~340 (Bromobenzene) | ~280 (Iodobenzene) |

Comparative Reactivity Profiles Across Different Biphenyl Derivatives

The reactivity of halogenated biphenyls is largely dominated by the chemistry of the carbon-halogen (C-X) bond. The differences in C-X bond strength and polarizability directly translate to a distinct reactivity hierarchy among the diiodo, dibromo, and dichloro derivatives.

The general order of reactivity for aryl halides in reactions involving oxidative addition to a metal center, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), is:

Aryl-I > Aryl-Br > Aryl-Cl

This trend is a direct consequence of the decreasing C-X bond dissociation energy. The weaker C-I bond in this compound requires a lower activation energy for cleavage, allowing reactions to proceed under milder conditions (e.g., lower temperatures, less active catalysts) compared to the dibromo and dichloro analogs.

This compound: Due to the labile C-I bond, this compound is highly reactive in cross-coupling reactions. It is an excellent substrate for forming new carbon-carbon or carbon-heteroatom bonds, making it a valuable intermediate in organic synthesis.

4,4'-Dibromo-3,3'-dimethylbiphenyl: This derivative is less reactive than the diiodo analog but is still a very common and effective substrate for most cross-coupling reactions. It often provides a good balance between reactivity and stability.

4,4'-Dichloro-3,3'-dimethylbiphenyl: The strong C-Cl bond makes this compound the least reactive of the three. Its participation in cross-coupling reactions often requires more forcing conditions, such as higher temperatures, stronger bases, and specialized catalyst systems featuring highly active, electron-rich phosphine (B1218219) ligands.

This differential reactivity can be exploited for selective synthesis. For instance, in a molecule containing both an iodine and a bromine substituent, the iodine can often be selectively reacted while leaving the bromine intact.

| Derivative | Relative Reactivity in Cross-Coupling | Typical Reaction Conditions |

|---|---|---|

| This compound | Highest | Mild (lower temperatures, standard catalysts) |

| 4,4'-Dibromo-3,3'-dimethylbiphenyl | Intermediate | Moderate (standard to slightly elevated temperatures) |

| 4,4'-Dichloro-3,3'-dimethylbiphenyl | Lowest | Harsh (higher temperatures, specialized catalysts/ligands) |

In-depth Structure-Activity Relationship (SAR) Studies in Specific Applications

While specific in-depth SAR studies focusing exclusively on this compound are not extensively documented in readily available literature, general principles from studies on halogenated biphenyls can be applied. The identity and position of the halogen atom are critical variables in determining the biological activity and material properties of biphenyl derivatives.

Halogenated biphenyls have been investigated for various applications, including as antifungal agents and as intermediates in the synthesis of polymers and pharmacologically active molecules. scivisionpub.com The key structural features that are typically varied in SAR studies include:

Nature of the Halogen: The change from Cl to Br to I alters lipophilicity, metabolic stability, and the potential for halogen bonding. Iodine, being large and polarizable, is a strong halogen bond donor, which can be a crucial interaction in binding to biological targets like enzymes.

Molecular Conformation: The dihedral angle between the phenyl rings, influenced by substituents at the ortho positions, is a key determinant of activity. A twisted conformation, as enforced by the 3,3'-dimethyl groups, prevents the molecule from being planar, which can be critical for fitting into a specific receptor binding pocket.

In the context of using these compounds as synthetic intermediates, the structure-activity relationship is more of a structure-reactivity relationship. As discussed in the previous section, the C-I bond's lability makes this compound a highly active precursor for creating diverse libraries of compounds for screening in drug discovery or for developing new materials. The iodine atoms serve as versatile synthetic handles for introducing a wide range of functional groups via cross-coupling chemistry.

Precursor-Product Relationships within the Biphenyl Compound Family (e.g., diamino, diisocyanato, dihydroxy analogs)

This compound is a central intermediate that is synthetically connected to several other important biphenyl derivatives. It can serve as a precursor to them or be synthesized from them, highlighting the chemical versatility of this compound family.

Diamino Analog (3,3'-Dimethyl-4,4'-diaminobiphenyl / o-Tolidine):

Diiodo to Diamino: this compound can be converted to 3,3'-dimethyl-4,4'-diaminobiphenyl through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, using an ammonia equivalent.

Diamino to Diiodo: Conversely, the commercially important o-tolidine can be converted to the diiodo derivative. This is achieved through a two-step sequence involving diazotization of the two primary amine groups with a reagent like sodium nitrite (B80452) in an acidic medium, followed by a Sandmeyer-type reaction where the resulting diazonium salts are displaced by iodide ions (e.g., from potassium iodide).

Diisocyanato Analog (3,3'-Dimethyl-4,4'-biphenylene diisocyanate / TODI):

This important monomer for polyurethane synthesis is not synthesized directly from the diiodo compound. Instead, it is produced from the diamino analog, o-tolidine. tcichemicals.comchemicalbook.com The synthesis involves the reaction of o-tolidine with phosgene (COCl₂) or a phosgene substitute like triphosgene. Therefore, this compound serves as a precursor to the diisocyanato derivative via the diamino intermediate.

Dihydroxy Analog (3,3'-Dimethyl-4,4'-dihydroxybiphenyl):

Diiodo to Dihydroxy: The diiodo compound can be transformed into the dihydroxy analog through methods like copper-catalyzed hydroxylation or by conversion to an organometallic species (e.g., a dilithio or Grignard reagent) followed by reaction with an oxygen source.

Diamino to Dihydroxy: A more common route to the dihydroxy compound is from the diamino analog. Similar to the synthesis of the diiodo compound, the diamino groups are first diazotized and then the diazonium salt is hydrolyzed by heating in an aqueous acidic solution to yield the dihydroxy product. ciac.jl.cn

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of biphenyl (B1667301) derivatives has been a cornerstone of organic chemistry for over a century. rsc.org For 4,4'-Diiodo-3,3'-dimethylbiphenyl, traditional methods might involve classical approaches like the Ullmann reaction, which typically requires harsh conditions, such as high temperatures and copper catalysts, to couple aryl halides. organic-chemistry.orgnist.gov Future research will likely focus on developing more efficient, sustainable, and economically viable synthetic routes.

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a promising avenue. This palladium-catalyzed reaction is one of the most effective methods for creating C-C bonds between aryl halides and organoboron compounds. gre.ac.uklibretexts.org Future investigations could optimize the Suzuki-Miyaura coupling for the synthesis of this compound, potentially from precursors like 1,4-diiodo-2-methylbenzene (B1625921) or by coupling two equivalents of a suitable iodinated and methylated benzene (B151609) derivative. Research into novel catalyst systems, including those based on palladium with bulky, electron-rich phosphine (B1218219) ligands or even ligand-free systems, could lead to higher yields and milder reaction conditions. nih.govrsc.org

Furthermore, visible-light-induced cross-coupling reactions are emerging as a greener alternative to traditional transition-metal-catalyzed methods. rsc.org These reactions can often proceed at room temperature without the need for expensive and toxic metal catalysts, relying instead on the formation of an electron-donor-acceptor (EDA) complex. rsc.org The development of a photosensitizer-free method for coupling aryl iodides would represent a significant advancement in the sustainable synthesis of this and related compounds.

| Synthetic Method | Typical Conditions | Potential Advantages for Future Research |

| Ullmann Coupling | Copper catalyst, high temperature (~200 °C) organic-chemistry.org | Well-established, potential for solvent-free conditions. rsc.org |

| Suzuki-Miyaura Coupling | Palladium catalyst, base, organoboron reagent gre.ac.uklibretexts.org | High functional group tolerance, milder conditions, high yields. acs.orgacs.org |

| Visible-Light-Induced Coupling | Blue LEDs, no transition metal or photosensitizer rsc.org | Green and sustainable, mild conditions, high functional group tolerance. rsc.org |

Exploration of New Applications in Interdisciplinary Scientific Fields

The true potential of this compound lies in its utility as a versatile building block for more complex molecules with applications across various scientific disciplines. The two iodine atoms provide reactive handles for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Materials Science: Dimethylbiphenyl compounds are valuable intermediates in the production of commercially important materials such as polyesters and plasticizers. google.com Specifically, 4,4'-dimethylbiphenyl (B165725) can be oxidized to form 4,4'-biphenyl dicarboxylic acid (BDA), a monomer used in high-performance polymers, including liquid crystal polymers for electronic devices and heat-resistant films. google.com Future research could explore the conversion of this compound into its dimethyl or dicarboxylic acid derivatives, providing a potential pathway to novel polymer structures with tailored properties. The presence of the methyl groups could influence the solubility and processing characteristics of the resulting polymers.

Medicinal Chemistry and Pharmacology: The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. rsc.orggre.ac.uk Halogenated biphenyls, in particular, have been studied for their ability to induce microsomal mixed-function oxygenases. nih.gov The specific substitution pattern of this compound could be investigated for its potential biological activity or, more likely, used as a starting material for the synthesis of more complex drug candidates. The iodine atoms can be readily replaced with other functional groups via reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings to build libraries of novel compounds for screening. rsc.orgchemistryviews.org For example, it could be a precursor for TREM2 agonists, which are promising for Alzheimer's disease treatment and can be synthesized using sequential Suzuki couplings. acs.org

Organic Electronics: Fluorinated biphenyls are utilized in the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. rsc.org While not fluorinated, the di-iodo nature of the title compound allows for its potential conversion into fluorinated or other functionalized biphenyls that could be explored for applications in organic electronics.

Advanced Computational Modeling for Predictive Material Design and Reaction Pathways

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery of new materials and reactions. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to gain significant insights.

Predictive Material Design: Computational studies can predict the electronic and structural properties of polymers and other materials derived from this compound. By modeling parameters such as the dihedral angle between the phenyl rings, the electronic band gap, and intermolecular interactions, researchers can forecast the potential performance of these materials in applications like organic electronics or as high-strength plastics. For instance, DFT calculations can determine the HOMO-LUMO energy gap, which is indicative of a molecule's reactivity and electronic properties. eurjchem.comresearchgate.net

Reaction Pathway Analysis: Computational modeling can elucidate the mechanisms of synthetic reactions involving this compound. eurjchem.com By calculating the energies of intermediates and transition states, researchers can understand the factors that control the outcome of a reaction and optimize conditions for higher yields and selectivity. This is particularly valuable for complex catalytic cycles, such as those in Suzuki-Miyaura or Ullmann couplings, helping to design more efficient catalysts and reaction protocols. Hirshfeld surface analysis can also be used to explore intermolecular interactions that stabilize the crystal structure. researchgate.netresearchgate.net

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation researchgate.net | Prediction of molecular shape, HOMO-LUMO gap, reactivity sites. eurjchem.comresearchgate.net |

| Hartree-Fock (HF) | Comparison with DFT for electronic properties eurjchem.com | Understanding electron correlation effects on molecular properties. |

| Hirshfeld Surface Analysis | Visualization of intermolecular interactions researchgate.net | Quantitative analysis of crystal packing and stabilizing forces. eurjchem.comresearchgate.net |

| Molecular Docking | Simulation of binding to biological targets nih.gov | Prediction of potential bioactivity and drug-likeness of derivatives. researchgate.net |

Integration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound should prioritize the integration of these principles.

Sustainable Synthesis: As mentioned, developing synthetic routes that use greener solvents, such as water or bio-based solvents like 2-Me-THF, is a key goal. rsc.org Microwave-assisted synthesis and the use of recyclable, ligand-free catalysts are other strategies that can reduce energy consumption and waste. researchgate.net For example, Suzuki reactions have been successfully carried out in water with microwave heating, significantly reducing reaction times. researchgate.net Ullmann-type reactions have also been developed in environmentally benign deep eutectic solvents. nih.gov

Atom Economy and Feedstock Renewability: The design of synthetic pathways with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Furthermore, exploring routes that start from renewable feedstocks is a major long-term objective. While this compound is currently derived from petroleum-based sources, future innovations could involve the use of bio-derived aromatic compounds as starting materials. For instance, lignin, a major component of biomass, is a rich source of aromatic chemicals that could potentially be converted into biphenyl structures. protocols.io Research into producing 4,4'-dimethylbiphenyl from bio-derived 2-methylfuran (B129897) is already underway. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-Diiodo-3,3'-dimethylbiphenyl, and what purity levels are achievable under standard laboratory conditions?

- Methodological Answer : The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, iodination of 3,3'-dimethylbiphenyl precursors using iodine monochloride (ICl) in acetic acid yields the diiodo derivative. Purity levels ≥90% can be achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol . Key intermediates like 3,3'-dimethylbiphenyl derivatives (e.g., 3,3'-dimethylbenzidine) are structurally analogous and inform synthetic optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H NMR signals for methyl groups (δ 2.3–2.5 ppm, singlet) and aromatic protons (δ 7.1–7.4 ppm, doublets). C NMR should confirm iodinated carbons (δ 90–100 ppm) and methyl carbons (δ 20–22 ppm) .

- IR : Look for C-I stretching vibrations (500–600 cm) and methyl C-H stretches (2850–2960 cm).

- Mass Spectrometry : Confirm molecular ion peaks ([M] at m/z 434) and fragmentation patterns for iodine loss.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data in the crystallographic analysis of this compound?

- Methodological Answer : Discrepancies often arise from torsional strain in the biphenyl core or iodine substitution effects. Refine crystallographic models using density functional theory (DFT) to account for van der Waals interactions between iodine atoms and methyl groups. Compare experimental XRD data with computational simulations (e.g., using Gaussian or ORCA software) to adjust torsion angles and packing motifs .

Q. What factorial design considerations are critical when optimizing the Suzuki coupling reaction for synthesizing this compound derivatives?

- Methodological Answer : Use a 2 factorial design to evaluate variables:

- Factors : Catalyst loading (Pd(PPh) vs. PdCl(dppf)), base (KCO vs. CsCO), solvent (toluene vs. DMF), and temperature (80°C vs. 110°C).

- Response Variables : Yield, purity, and reaction time.

Statistical analysis (ANOVA) identifies optimal conditions. For example, PdCl(dppf) with CsCO in toluene at 110°C maximizes yield while minimizing side products .

Q. How should researchers approach contradictory results in catalytic applications of this compound across different reaction environments?

- Methodological Answer : Contradictions often stem from solvent polarity or steric effects. Develop a conceptual framework linking the compound’s electronic properties (iodine’s σ-withdrawing effect) to catalytic activity. Use cyclic voltammetry to measure redox potentials and correlate with reaction outcomes. For example, polar aprotic solvents (e.g., DMSO) may enhance iodine’s electron-withdrawing capacity, altering catalytic pathways in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.